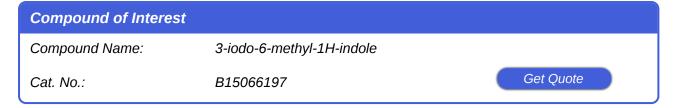


Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025



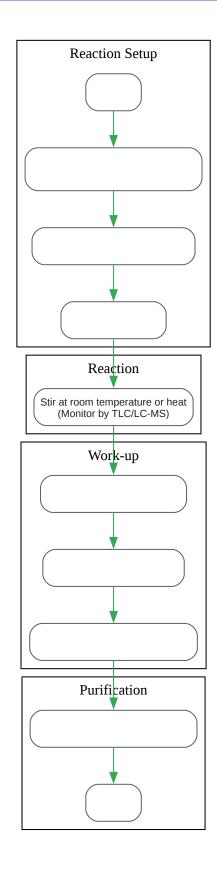
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Sonogashira coupling reaction of **3-iodo-6-methyl-1H-indole** with various terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] In the context of drug discovery, the indole nucleus is a privileged scaffold present in numerous biologically active compounds, and the introduction of an alkynyl moiety at the 3-position via Sonogashira coupling offers a gateway to novel chemical entities with potential therapeutic applications.

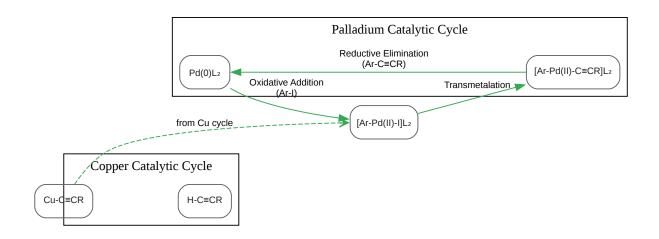
General Reaction Scheme

The Sonogashira coupling of **3-iodo-6-methyl-1H-indole** with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst (in the classical protocol), and a base to yield the corresponding 3-alkynyl-6-methyl-1H-indole.









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- 2. mdpi.com [mdpi.com]
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